Home > Products > Screening Compounds P17669 > 13,14-dihydro-15-keto-tetranor Prostaglandin E2
13,14-dihydro-15-keto-tetranor Prostaglandin E2 -

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Catalog Number: EVT-420431
CAS Number:
Molecular Formula: C16H26O5
Molecular Weight: 298.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13,14-dihydro-15-keto-tetranor Prostaglandin E2 is a metabolite of PGE2 . It is the primary PGE2 metabolite in plasma and is formed from PGE2 via a 15-keto PGE2 intermediate by 15-oxo-PG Δ13 reductase . Unlike PGE2, it does not bind effectively to the PGE2 receptors EP2 and EP4 expressed in CHO cells .

Synthesis Analysis

The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process is mediated by the enzyme prostaglandin Δ13-reductase .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H26O5 and a molecular weight of 298.4 . It is soluble in DMF, DMSO, and ethanol .

Overview

13,14-dihydro-15-keto-tetranor Prostaglandin E2 is a significant metabolite of Prostaglandin E2, which is an important eicosanoid involved in various physiological processes, including inflammation and immune response. This compound is recognized for its role in modulating biological functions and is often studied in the context of disease biomarkers.

Source

This compound is primarily derived from the metabolism of Prostaglandin E2 through enzymatic pathways involving 15-hydroxyprostaglandin dehydrogenase. It can also be formed non-enzymatically under certain conditions, contributing to its presence in biological fluids such as plasma and urine .

Classification

13,14-dihydro-15-keto-tetranor Prostaglandin E2 belongs to the class of prostanoids, which are lipid compounds derived from arachidonic acid. These compounds are categorized as eicosanoids and include various types such as thromboxanes and leukotrienes, with Prostaglandin E2 being one of the most biologically active forms .

Synthesis Analysis

Methods

The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves several key biochemical reactions:

  1. Reduction of Double Bond: The initial step involves the reduction of the double bond between carbon atoms 13 and 14 of Prostaglandin E2.
  2. Oxidation: Following this, the hydroxyl group at carbon 15 is oxidized to form the keto group.
  3. Elimination of Carbons: The terminal four carbons are removed through a series of reactions that include β-oxidation, leading to the formation of tetranor metabolites .

Technical Details

The biochemical pathways that lead to the formation of this compound are complex and involve various enzymes, such as 15-hydroxyprostaglandin dehydrogenase and others that facilitate further modifications and degradation processes .

Molecular Structure Analysis

Structure

The molecular formula for 13,14-dihydro-15-keto-tetranor Prostaglandin E2 is C_18H_30O_4. Its structure features a cyclopentane ring typical of prostaglandins, with specific functional groups that define its reactivity and biological activity.

Data

  • Molecular Weight: Approximately 306.44 g/mol.
  • 3D Structure: The three-dimensional configuration can be modeled using software tools that visualize molecular interactions and conformations .
Chemical Reactions Analysis

Reactions

13,14-dihydro-15-keto-tetranor Prostaglandin E2 participates in several chemical reactions:

  1. Dehydration: It can undergo non-enzymatic dehydration to form 13,14-dihydro-15-keto-Prostaglandin A2.
  2. Further Metabolism: This compound can be further metabolized into various other prostaglandins or their derivatives through enzymatic actions or spontaneous reactions facilitated by plasma proteins like albumin .

Technical Details

The metabolic pathways are influenced by factors such as enzyme availability and substrate concentration, which can affect the rate and extent of these reactions.

Mechanism of Action

Process

The mechanism by which 13,14-dihydro-15-keto-tetranor Prostaglandin E2 exerts its effects involves binding to specific receptors on target cells:

  1. Receptor Interaction: It interacts with prostaglandin receptors (such as EP receptors) to modulate cellular responses.
  2. Signal Transduction: This interaction initiates intracellular signaling cascades that influence gene expression, cell proliferation, and apoptosis.

Data

Research indicates that this metabolite may play a role in regulating inflammatory responses and immune system functions by modulating cytokine production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents but has limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Half-life: The biological half-life in plasma is approximately 9 minutes, indicating rapid metabolism .
Applications

Scientific Uses

13,14-dihydro-15-keto-tetranor Prostaglandin E2 is utilized in various scientific contexts:

  1. Biomarker Research: It serves as a potential biomarker for assessing inflammatory diseases and other pathological conditions.
  2. Pharmacological Studies: Researchers study its effects on immune modulation and inflammation to develop therapeutic strategies targeting prostaglandin pathways.
  3. Clinical Diagnostics: Measurement of this metabolite in urine or plasma may provide insights into prostaglandin metabolism in different disease states .
Chemical Identity and Structural Characterization

Nomenclature and Systematic Classification of Prostaglandin Metabolites

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (DK-diH-tetranor-PGE₂) belongs to a specialized class of eicosanoid metabolites derived from the catabolic pathway of Prostaglandin E₂ (PGE₂). Its systematic name, (5Z)-(15S)-11α-Hydroxy-9,15-dioxoprostanoic acid, reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for prostaglandin derivatives [4]. The "tetranor" designation indicates the absence of four carbon atoms (C1-C4) from the carboxylic acid terminus of the parent PGE₂ structure, while "13,14-dihydro-15-keto" specifies the saturation of the 13-14 double bond and oxidation of the 15-hydroxyl group to a ketone [6]. This metabolite is systematically classified under the LMFA03010031 identifier in the LIPID MAPS® database, which categorizes lipids based on their core structures and functional modifications [6]. Alternative nomenclature includes 15-Keto-13,14-dihydro-PGE₂, PGEM (commonly used in clinical literature), and DHK-PGE₂ [4] [6]. The CAS registry number 20675-85-8 provides a unique chemical identifier for this specific structural variant [5].

  • Systematic Classification Pathway:Parent Compound: Prostaglandin E₂ (PGE₂)→ Initial oxidation: 15-Keto-PGE₂ (15-oxo-PGE₂)→ Reduction: 13,14-Dihydro-15-keto-PGE₂→ β-oxidation: 13,14-Dihydro-15-keto-tetranor-PGE₂ (terminal 4-carbon cleavage) [6]

Table 1: Nomenclature and Synonyms of 13,14-Dihydro-15-keto-tetranor Prostaglandin E₂

Systematic NameCommon SynonymsDatabase Identifiers
(5Z)-(15S)-11α-Hydroxy-9,15-dioxoprostanoic acid15-Keto-13,14-dihydro-PGE₂CAS: 20675-85-8 [5]
9,15-dioxo-11R-hydroxy-5Z-prostenoic acidDHK-PGE₂ChEBI: 192587 [3]
13,14-dihydro-15-keto-tetranor Prostaglandin E₂PGEMHMDB: HMDB0002776 [4]
LIPID MAPS: LMFA03010031 [6]

Molecular Structure Analysis: IUPAC Name, SMILES, and Stereochemistry

The molecular architecture of DK-diH-tetranor-PGE₂ is defined by a cyclopentane ring with two adjacent ketone groups (at C9 and C15) and an 11α-hydroxyl group, connected to a truncated carboxylic acid chain featuring a conserved cis-double bond at C5-C6 (5Z configuration). The IUPAC name, 3-((1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl)propanoic acid, precisely encodes the stereochemistry and functional groups [5]. The core structure maintains three chiral centers with absolute configurations: C1 (R), C2 (R), and C3 (R) in the cyclopentane ring, corresponding to the C8, C9, and C11 positions in standard prostaglandin numbering [6]. The truncated alkyl side chain at C2 (3-oxooctyl) retains the ketone functionality from the parent PGE₂'s ω-end. The canonical SMILES string (CCCCCC(=O)CC[C@@H]1C@@HC(=O)C[C@H]1O) and InChIKey (FGACPXKRXBKDQL-MGPQQGTHSA-N) provide machine-readable representations of this stereochemistry [5] [6]. Computational models confirm that the 11α-hydroxyl group and the C9/C15 diketone adopt a trans orientation relative to the cyclopentane ring, creating a planar domain that influences molecular interactions [6].

  • Critical Stereochemical Features:
  • C8 (C1 in tetranor numbering): R-configuration
  • C9 (C2 in tetranor numbering): R-configuration
  • C11 (C3 in tetranor numbering): R-configuration with α-hydroxyl
  • C5–C6 double bond: Z-stereochemistry (formerly in carboxyl side chain) [4] [6]

Physicochemical Properties: Stability, Solubility, and Reactivity

DK-diH-tetranor-PGE₂ exhibits distinctive physicochemical behaviors stemming from its polyfunctional design. With a molecular formula of C₁₆H₂₆O₅ and molecular weight of 298.37 g/mol, it is significantly smaller than its parent PGE₂ (MW: 352.47 g/mol) due to the tetranor modification [5] [6]. The compound demonstrates limited water solubility (<0.072 g/L) but high lipid affinity, evidenced by a calculated logP value of 3.97 [4] [6]. This amphiphilic character facilitates interaction with both aqueous biological fluids and lipid membranes. The diketone moiety at C9/C15 enhances electrophilicity, making the β-carbon adjacent to these carbonyls susceptible to nucleophilic attack, while the carboxylic acid (pKa ≈4.25) enables salt formation under physiological conditions [4]. Its topological polar surface area (91.67 Ų) and hydrogen bonding capacity (2 donors, 5 acceptors) govern its molecular recognition properties [6]. Stability studies indicate susceptibility to alkaline hydrolysis and UV degradation, necessitating storage at neutral pH and protection from light. The compound undergoes further β-oxidation to hexanor and octanor metabolites, reflecting its metabolic reactivity [6].

Table 2: Experimental and Predicted Physicochemical Parameters

PropertyValueMethod/Reference
Molecular FormulaC₁₆H₂₆O₅ [5] [6]
Molecular Weight298.37 g/molCalculated [5]
Water Solubility0.072 g/LALOGPS prediction [4]
logP (Partition Coefficient)3.97Consensus prediction [6]
pKa (Carboxyl Group)4.25ChemAxon prediction [4]
Topological Polar Surface Area91.67 ŲCalculated [6]
Rotatable Bonds13 [6]
Hydrogen Bond Donors2 [4]
Hydrogen Bond Acceptors5 [4]
Van der Waals Volume375.59 ų [6]

Comparative Structural Features with Parent Prostaglandin E₂ and Tetranor Derivatives

DK-diH-tetranor-PGE₂ embodies a triply modified derivative of native PGE₂: (1) saturation of the C13–C14 double bond, (2) oxidation of the C15 hydroxyl to a ketone, and (3) β-oxidation-mediated removal of four carbons from the carboxyl terminus. These transformations profoundly alter its biochemical behavior relative to PGE₂. Unlike PGE₂, which activates EP2/EP4 receptors with nanomolar affinity (Kd ≈1–10 nM), DK-diH-tetranor-PGE₂ shows negligible receptor binding (Kᵢ >12 μM for EP2) due to disruption of the ω-chain alcohol pharmacophore [6]. Its truncated structure (C16 backbone vs. C20 in PGE₂) enhances metabolic clearance, reflected in a plasma half-life of minutes versus hours for PGE₂ [4]. Among prostaglandin metabolites, it shares the tetranor modification with compounds like 13,14-dihydro-15-keto-tetranor-PGD₂ (CAS: 1204116-69-7) but differs in the cyclopentane ring substituents [8]. Unlike its precursor 13,14-dihydro-15-keto-PGE₂ (C20H32O5, MW 352.47), the tetranor derivative lacks the C1–C4 atoms and exhibits reduced van der Waals volume (375.59 ų vs. ~420 ų for full-length metabolites) [4] [6]. Sulprostone, a synthetic PGE₂ derivative (16-phenoxy-ω-17,18,19,20-tetranor PGE₂ methyl sulfonylamide), retains therapeutic activity by preserving the C15 hydroxyl and adding an aromatic substituent – features absent in the inactive DK-diH-tetranor-PGE₂ [1] [2].

Table 3: Structural and Functional Comparison with Related Prostaglandins

CompoundMolecular FormulaKey Structural FeaturesReceptor AffinityBiological Activity
Native PGE₂C₂₀H₃₂O₅C20 backbone, 5Z double bond, C15-OHEP1-4 (nM affinity)Pro-inflammatory, smooth muscle contraction [1]
13,14-Dihydro-15-keto-PGE₂C₂₀H₃₂O₅C20 backbone, saturated C13–C14, C15=OEP2 Kᵢ=12 µM, EP4 Kᵢ=57 µMInactive metabolite, biomarker [6]
13,14-Dihydro-15-keto-tetranor-PGE₂C₁₆H₂₆O₅C16 backbone, C13–C14 saturated, C15=ONo significant bindingTerminal metabolite, excretion form [4] [6]
Sulprostone (PGE₂ analog)C₂₃H₃₁NO₆SC16 backbone with phenoxy terminus, methyl sulfonylamideEP3/EP1 agonistTherapeutic agent (cervical ripening) [1] [2]
13,14-Dihydro-15-keto-tetranor-PGD₂C₁₆H₂₆O₅C16 backbone, 9-keto group (not 11-OH)DP1/DP2 inactivePGD₂ metabolite [8]
  • Functional Implications of Structural Changes:
  • Carboxyl Truncation: Eliminates hydrogen bonding sites critical for receptor docking
  • C15 Oxidation: Disrupts interaction with EP receptor hydrophobic pockets
  • C13–C14 Saturation: Increases side chain flexibility, altering conformation
  • Ketone Formation: Enhances electrophilicity and metabolic elimination rate [4] [6]

The structural evolution from bioactive PGE₂ to DK-diH-tetranor-PGE₂ exemplifies how catabolic modifications terminate signaling function. This transformation enables its utility as a stable biomarker of PGE₂ production in clinical settings, particularly in oncology and reproductive medicine where PGE₂ dynamics reflect disease states [6] [4].

Properties

Product Name

13,14-dihydro-15-keto-tetranor Prostaglandin E2

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1

InChI Key

FGACPXKRXBKDQL-MGPQQGTHSA-N

SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O

Synonyms

9,15-dioxo-11α-hydroxy-2,3,4,5-tetranor-prostanoic acid

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.